

An In-depth Technical Guide to 1H-Indazole-3-methanol, 5-iodo-

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Compound of Interest

Compound Name: 1H-Indazole-3-methanol, 5-iodo-

Cat. No.: B3279988

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for **1H-Indazole-3-methanol, 5-iodo-**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

While direct experimental data for **1H-Indazole-3-methanol, 5-iodo-** is limited in publicly available literature, its properties can be inferred from closely related analogs and precursors. The following tables summarize key chemical data.

Table 1: Physicochemical Properties of **1H-Indazole-3-methanol, 5-iodo-** and Related Compounds

| Property | 1H-Indazole-3-methanol, 5-iodo- (Predicted/Inferred) | 5-Iodo-1H-indazole[1] | (1H-Indazol-3-yl)methanol[2] |
|-------------------|---|-----------------------|------------------------------|
| Molecular Formula | C8H7IN2O | C7H5IN2 | C8H8N2O |
| Molecular Weight | 274.06 g/mol | 244.03 g/mol | 148.16 g/mol [2] |
| Appearance | Likely a solid | --- | --- |
| Melting Point | Not available | --- | --- |
| Boiling Point | > 400 °C (Predicted) | --- | --- |
| Density | ~2.0 g/cm ³ (Predicted) | --- | --- |
| CAS Number | Not available | 55919-82-9[1] | 64132-13-4[2] |

Table 2: Spectroscopic Data Summary (Predicted)

| Technique | Expected Features for 1H-Indazole-3-methanol, 5-iodo- |
|---------------------|---|
| ¹ H NMR | Aromatic protons on the indazole ring, a singlet for the CH ₂ group, a broad singlet for the OH proton, and a broad singlet for the NH proton. The iodine substitution will influence the chemical shifts of the aromatic protons. |
| ¹³ C NMR | Aromatic carbons of the indazole ring, a carbon signal for the CH ₂ OH group. The carbon bearing the iodine will show a characteristic shift. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (274.06 g/mol). |
| IR Spec. | Characteristic peaks for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. |

Synthesis and Experimental Protocols

The synthesis of **1H-Indazole-3-methanol, 5-iodo-** is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route involves the reduction of the corresponding aldehyde, 5-iodo-1H-indazole-3-carbaldehyde. This precursor can be synthesized from 5-iodo-indole through nitrosation.^[3]

Experimental Protocol: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

- 5-iodo-1H-indazole-3-carbaldehyde
- Methanol (MeOH)^{[4][5]}
- Sodium borohydride (NaBH_4)
- Deionized water
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 1M solution

Procedure:

- **Dissolution:** Dissolve 5-iodo-1H-indazole-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is completely dissolved.
- **Reduction:** Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic and may cause the solvent to bubble. Maintain the temperature at 0 °C during the addition.

- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot indicates the formation of the alcohol.
- **Quenching:** Once the reaction is complete, cautiously add 1M HCl to the reaction mixture to quench the excess sodium borohydride. This will result in the evolution of hydrogen gas. Continue adding acid until the effervescence ceases and the pH is acidic.
- **Extraction:** Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude **1H-Indazole-3-methanol, 5-iodo-** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Protocol: Synthesis of 5-iodo-1H-indazole-3-carbaldehyde

This procedure is adapted from a general method for the nitrosation of indoles to form indazole-3-carbaldehydes.^[3]

Materials:

- 5-iodo-indole
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), 2N solution
- Dimethylformamide (DMF)

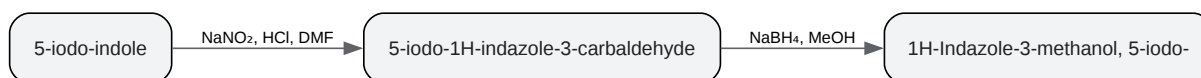
- Ethyl acetate (EtOAc)
- Deionized water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation of Nitrosating Agent: In a flask at 0 °C, slowly add 2N HCl to an aqueous solution of sodium nitrite. Keep the resulting mixture under an inert atmosphere (e.g., argon) for approximately 10 minutes before adding DMF.
- Reaction Setup: In a separate flask, dissolve 5-iodo-indole in DMF.
- Addition: Add the solution of 5-iodo-indole to the nitrosating agent mixture at 0 °C.
- Reaction: Allow the reaction to stir at room temperature for 8 hours.[3]
- Workup: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield 5-iodo-1H-indazole-3-carbaldehyde.[3]

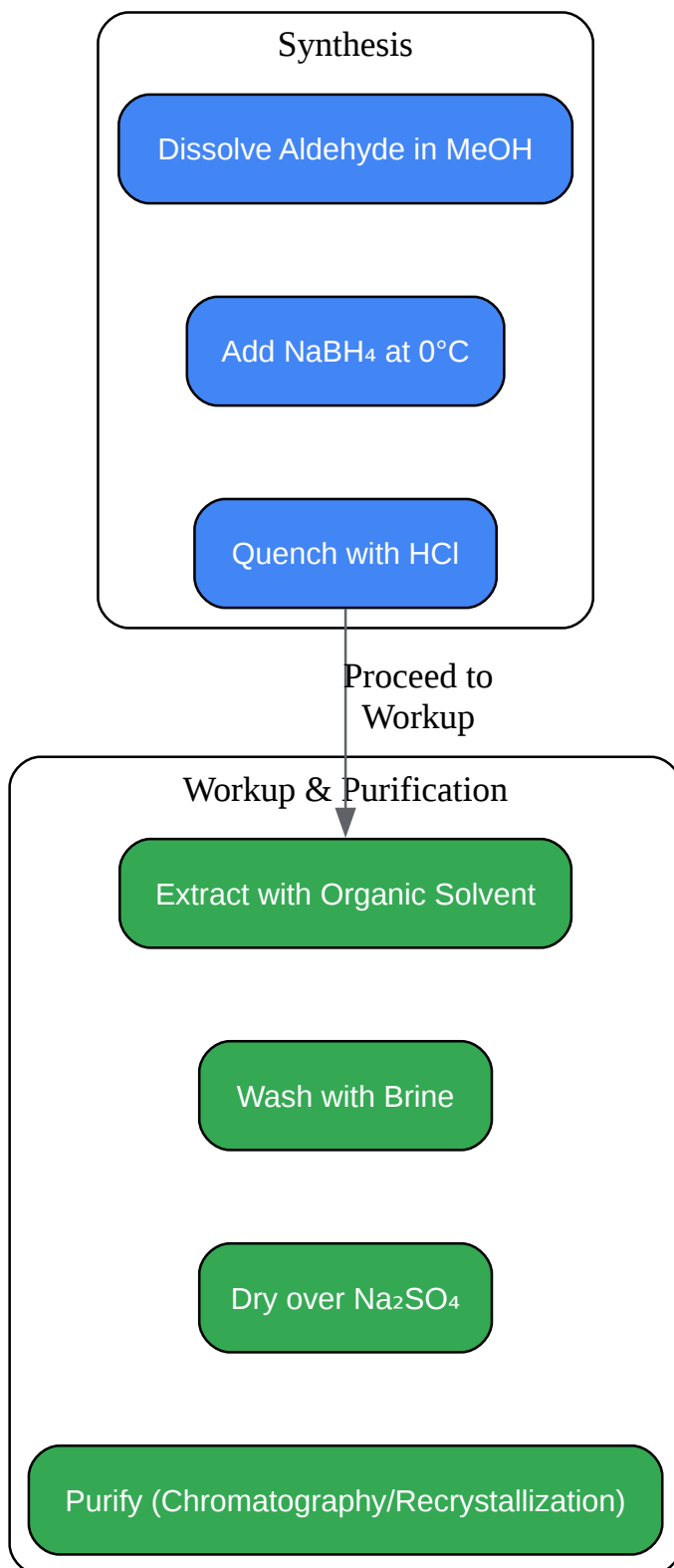
Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.



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Caption: Synthetic pathway for **1H-Indazole-3-methanol, 5-iodo-**.



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